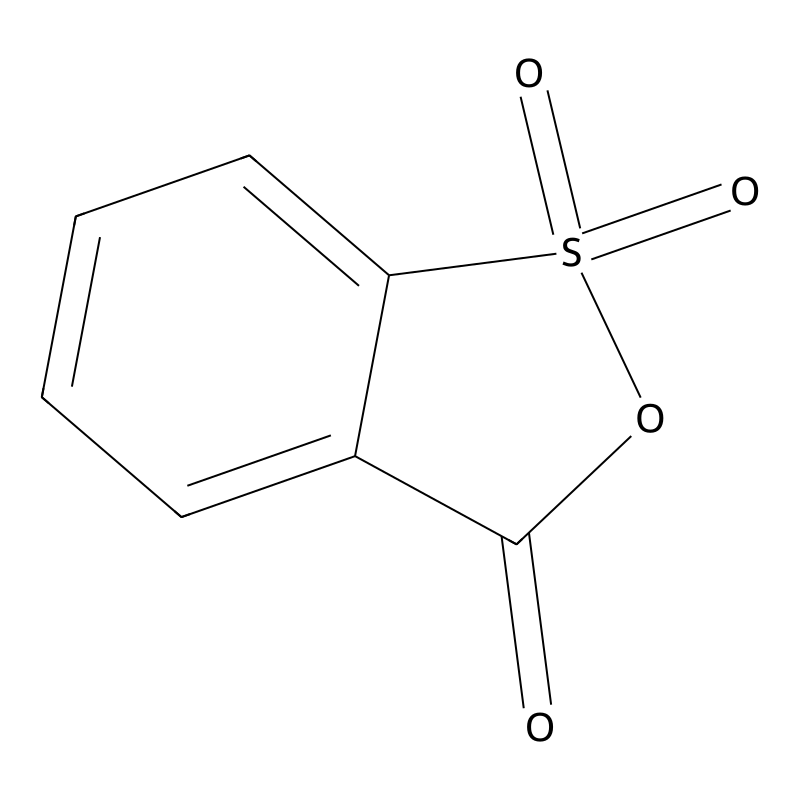

2-Sulfobenzoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

2-SBA can act as a dehydrating agent in organic synthesis. It reacts with alcohols to form esters and with carboxylic acids to form acid anhydrides. However, due to the availability of other more readily available and safer dehydrating agents, its use in this area is limited. [Source: Sigma-Aldrich product information on 2-Sulfobenzoic acid cyclic anhydride, ]

Dye Synthesis

Historically, 2-SBA played a role in the synthesis of certain dyes. However, its use in this area has largely been replaced by other more efficient and safer methods. [Source: PubChem entry for 2-Sulfobenzoic anhydride, ]

2-Sulfobenzoic anhydride, also known as o-sulfobenzoic anhydride, is a cyclic anhydride derived from 2-sulfobenzoic acid. Its molecular formula is C₇H₄O₄S, and it has a molecular weight of approximately 184.17 g/mol. The compound is characterized by its white to cream crystalline appearance and is primarily utilized in organic synthesis due to its reactivity as an acylating agent. The compound has been assigned the CAS Registry Number 81-08-3 and has various synonyms, including o-sulfobenzoic acid cyclic anhydride and benzoic acid, o-sulfo-, cyclic anhydride .

The synthesis of 2-sulfobenzoic anhydride can be achieved through several methods:

- Direct Cyclization: This method involves heating 2-sulfobenzoic acid under dehydration conditions to promote the formation of the cyclic anhydride.

- Solvent-Free One-Pot Synthesis: Recent studies have demonstrated that it can be synthesized in a single step from saccharin and phenols without the use of solvents .

- Esterification Reactions: By reacting 2-sulfobenzoic acid with acylating agents under controlled conditions, the anhydride can be formed efficiently.

2-Sulfobenzoic anhydride finds applications primarily in organic synthesis and polymer chemistry:

- Polymer Synthesis: It is utilized for the esterification of hydroxylated polymers, leading to the production of strong acid homopolymers and diblock copolymers .

- Chemical Intermediate: The compound serves as a versatile intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Analytical Chemistry: It can be employed in various analytical techniques for detecting functional groups.

Interaction studies involving 2-sulfobenzoic anhydride primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies reveal that the compound readily forms esters and other derivatives through nucleophilic attack, which is essential for its application in polymer chemistry and organic synthesis.

Several compounds share structural similarities with 2-sulfobenzoic anhydride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Sulfobenzoic anhydride | Cyclic Anhydride | Different position of sulfonic group; less reactive. |

| Benzenesulfonic anhydride | Cyclic Anhydride | Lacks carboxylic functionality; used mainly in sulfonation reactions. |

| Phthalic Anhydride | Cyclic Anhydride | Contains two carboxylic groups; used in plasticizers. |

| Maleic Anhydride | Cyclic Anhydride | Diene structure; used in resins and coatings. |

The unique feature of 2-sulfobenzoic anhydride lies in its specific sulfonate group positioning, which enhances its reactivity compared to other similar compounds, making it particularly useful for specialized applications in polymer synthesis and organic reactions.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (11.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant